molecular formula C17H20FN5O2 B6975002 [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone

[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone

Cat. No.: B6975002
M. Wt: 345.4 g/mol
InChI Key: FEDGRUFXGOQVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazine ring substituted with a dimethylamino group and a piperidine ring linked to a fluoropyridine moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The piperidine ring is then synthesized separately and linked to the fluoropyridine moiety via an ether bond formation. The final step involves coupling the two main fragments under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine and piperidine derivatives, such as:

  • [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
  • [5-(Dimethylamino)pyrazin-2-yl]-[4-(4-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone

Uniqueness

What sets [5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-22(2)15-11-20-14(10-21-15)17(24)23-8-5-12(6-9-23)25-16-13(18)4-3-7-19-16/h3-4,7,10-12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDGRUFXGOQVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.